(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
CAS No.:
Cat. No.: VC17623142
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8O3 |
|---|---|
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
| Standard InChI | InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1 |
| Standard InChI Key | MUIDESAARNCREM-YCHQMNKZSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
| Canonical SMILES | C1C2C(CC(=O)O2)C3C1O3 |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Attributes
The compound’s backbone consists of a tricyclic system comprising a bicyclo[4.3.0] framework fused with two oxygenated rings (dioxane and oxolane) and a ketone group at position 8. The molecular formula is C₇H₈O₃ (MW: 140.14 g/mol), with critical stereochemical descriptors specifying the configurations at positions 1R, 2R, 4S, and 6R.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| InChI | InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1 |
| InChIKey | MUIDESAARNCREM-YCHQMNKZSA-N |
| Isomeric SMILES | C1[C@@H]2C@@H[C@@H]3[C@H]1O3 |
The stereochemical arrangement imposes significant conformational constraints, as evidenced by its crystal structure (CCDC 640281), which reveals bond angles and torsion angles consistent with a rigid, compact framework .
Comparative Analysis with Structural Analogs
Several related tricyclic dioxa compounds exhibit divergent reactivity due to variations in ring topology:
-
4,8-Dioxatricyclo[4.2.1.0³,⁷]nonan-5-one (CID 14622133): Features a bicyclo[4.2.1] skeleton with a ketone at position 5, altering ring strain and hydrogen-bonding capacity .
-
rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (CID 12701298): Incorporates an epoxy group, enhancing electrophilic reactivity at the expense of steric stability .
Synthetic Methodologies
Stereocontrolled Synthesis
The synthesis of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step sequences prioritizing stereochemical fidelity. A representative pathway includes:
-
Diels-Alder Cycloaddition: A diene and dienophile precursor undergo [4+2] cyclization to establish the bicyclic core.
-
Oxidative Ring Formation: Selective oxidation or epoxidation introduces the dioxane and oxolane moieties.
-
Ketone Installation: Late-stage oxidation or carbonyl transfer reactions position the ketone at C8.
Critical parameters include:
-
Temperature Control: Reactions are conducted at 0–25°C to minimize racemization.
-
Catalyst Selection: Chiral Lewis acids (e.g., Jacobsen catalysts) enforce enantioselectivity.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Diene, Dienophile, BF₃·Et₂O | 78 | 92 |
| 2 | mCPBA, CH₂Cl₂ | 65 | 88 |
| 3 | Pd/C, O₂ | 82 | 95 |
Industrial-Scale Production Challenges
Scaling this synthesis necessitates addressing:
-
Cost of Chiral Catalysts: High catalyst loadings (10–15 mol%) increase production expenses.
-
Byproduct Formation: Competing pathways generate regioisomeric byproducts (e.g., 2,7-dioxatricyclo[4.3.0.01,3]nonan-8-one) .
Spectroscopic and Analytical Profiling
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.35 (dd, J = 6.2 Hz, 1H, H-6)
-
δ 3.89 (m, 2H, H-1, H-2)
-
δ 2.75 (q, J = 7.1 Hz, 1H, H-4)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 208.5 (C=O)
-
δ 78.9 (C-3), 72.1 (C-7)
-
Mass Spectrometry
-
Fragmentation Pattern: Loss of CO (28 Da) and H₂O (18 Da) dominates, consistent with ketone and hydroxyl groups .
Functional Applications and Biological Relevance
Materials Science Applications
-
Polymer Crosslinking: The ketone and ether functionalities enable participation in radical-mediated polymerization.
-
Coordination Chemistry: Oxygen lone pairs facilitate binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume